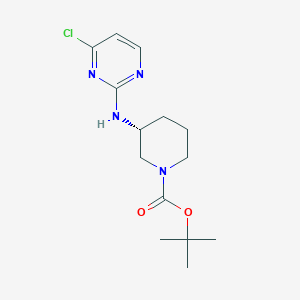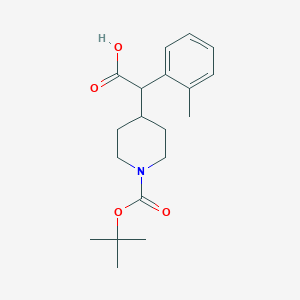
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H14F3NO2·HCl. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, linked to a piperidine moiety.
Vorbereitungsmethoden
The synthesis of 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride typically involves the reaction of 4-(2-(Trifluoromethoxy)phenoxy)piperidine with hydrochloric acid. The synthetic route may include the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(Trifluoromethoxy)phenol with a suitable halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate is then reacted with piperidine under nucleophilic substitution conditions to form 4-(2-(Trifluoromethoxy)phenoxy)piperidine.
Hydrochloride Formation: Finally, the piperidine derivative is treated with hydrochloric acid to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Analyse Chemischer Reaktionen
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(3-(Trifluoromethyl)phenoxy)piperidine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical reactivity and biological activity.
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine: The presence of a fluoro group in addition to the trifluoromethyl group alters its chemical and biological properties.
2-(Trifluoromethoxy)phenol: This compound lacks the piperidine ring, resulting in different applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15ClF3NO2 |
|---|---|
Molekulargewicht |
297.70 g/mol |
IUPAC-Name |
4-[2-(trifluoromethoxy)phenoxy]piperidine;hydrochloride |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H |
InChI-Schlüssel |
DWPFMBFQDUMIEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CC=CC=C2OC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)


![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)





